Fluorescent Brightener 251

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

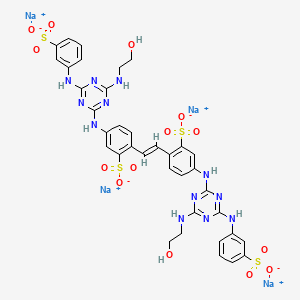

C36H32N12Na4O14S4 |

|---|---|

Molecular Weight |

1076.9 g/mol |

IUPAC Name |

tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C36H36N12O14S4.4Na/c49-15-13-37-31-43-33(39-23-3-1-5-27(17-23)63(51,52)53)47-35(45-31)41-25-11-9-21(29(19-25)65(57,58)59)7-8-22-10-12-26(20-30(22)66(60,61)62)42-36-46-32(38-14-16-50)44-34(48-36)40-24-4-2-6-28(18-24)64(54,55)56;;;;/h1-12,17-20,49-50H,13-16H2,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H3,37,39,41,43,45,47)(H3,38,40,42,44,46,48);;;;/q;4*+1/p-4/b8-7+;;;; |

InChI Key |

HECFMGCMMKUMIN-YZNHWISSSA-J |

Isomeric SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)NCCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])NCCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fluorescent Brightener 251 (CAS number 16324-27-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 251, identified by the CAS number 16324-27-9, is a stilbene-based optical brightening agent (OBA). These compounds are designed to absorb light in the ultraviolet spectrum and re-emit it in the blue portion of the visible spectrum, a process known as fluorescence. This characteristic imparts a perception of whiteness and brightness to the materials to which they are applied. While its primary applications are in the paper, textile, and polymer industries, the inherent fluorescence and the biological activity of its core stilbene (B7821643) structure have garnered interest in various scientific research fields, including potential, albeit less common, applications in biological staining and as a reference point in the development of novel fluorescent probes.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, industrial and research applications, and available toxicological data. Detailed experimental protocols for its application and analysis are also presented.

Chemical and Physical Properties

This compound is a complex anionic stilbene derivative. Its key properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 16324-27-9 |

| Molecular Formula | C₃₆H₃₂N₁₂Na₄O₁₄S₄[1] |

| Molecular Weight | 1076.9 g/mol [2] |

| IUPAC Name | tetrasodium;5-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-(2-hydroxyethylamino)-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

| Appearance | Off-white to yellowish powder or liquid |

| Solubility | Water-soluble |

| Chemical Class | Stilbene derivative |

Mechanism of Action

The whitening effect of this compound is a photophysical process rather than a chemical bleaching one. The core mechanism involves the absorption of ultraviolet (UV) radiation, typically in the 330 to 360 nm range, which excites the electrons within the stilbene structure to a higher energy state.[2] As these electrons return to their ground state, they emit energy in the form of visible blue-violet light, generally in the 400 to 440 nm range.[2] This emitted blue light counteracts the natural yellowish tinge of many materials, resulting in a brighter and whiter appearance to the human eye.

The efficiency of this process is influenced by several factors, including the concentration of the brightener, the pH of the medium, and the substrate to which it is applied.

Photostability

A critical aspect of stilbene-based fluorescent brighteners is their photostability. Upon prolonged exposure to UV light, these compounds can undergo a trans to cis isomerization around the central ethylene (B1197577) bond. The cis-isomer is non-fluorescent and less stable, leading to a reduction in the brightening effect, a phenomenon often referred to as fading.[2] The rate of this photodegradation is dependent on the intensity of the light source and the properties of the substrate. For instance, heavier weight paper has been shown to offer better lightfastness for fluorescent brighteners compared to lighter weight paper.[2]

Industrial and Research Applications

Industrial Applications

The primary commercial use of this compound is in industrial applications to enhance the optical properties of various materials.

-

Paper Industry : It is extensively used to increase the whiteness and brightness of paper products.[2] This is crucial for printing papers, as it improves the contrast and readability of the printed text and images.

-

Textile Industry : In textiles, it is applied to fabrics to impart a brighter and cleaner appearance.

-

Detergents : It is a common additive in laundry detergents to maintain or enhance the whiteness of clothes after washing.

-

Polymers and Silicones : The compound is incorporated into plastics and organic silicones to improve their visual appeal.[2]

Research Applications

While not a primary application, the fluorescent properties of this and similar compounds have led to their use in various research contexts.

-

Biological Staining : Fluorescent brighteners can be used as stains in microscopy to visualize certain biological structures. They have a high affinity for β-glycosidically linked polysaccharides like cellulose (B213188) and chitin, making them useful for staining fungal cell walls and plant tissues.

-

Drug Development Context : The stilbene scaffold, which is the core structure of this compound, is considered a "privileged structure" in medicinal chemistry. Natural and synthetic stilbene derivatives have shown a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. While this compound itself is not used as a therapeutic agent, its well-characterized fluorescent properties could potentially be utilized in the design and screening of new stilbene-based drugs.

Experimental Protocols

Synthesis of Stilbene-Based Optical Brighteners

A general synthetic approach for stilbene-triazine optical brighteners involves a multi-step process. The following is a representative, generalized protocol:

-

First Condensation : 4,4′-diaminostilbene-2,2′-disulfonic acid is reacted with cyanuric chloride in an ice-cold aqueous slurry.

-

Second Condensation : The resulting intermediate is then condensed with an aromatic amine at a controlled pH.

-

Third Condensation : The final step involves the reaction of the product from the second step with another amine, such as 3-aminopropyltrimethoxysilane, to yield the final brightener.

Note: The specific reactants and reaction conditions will vary depending on the desired final product.

Application in Paper Whitening (Wet-End Process)

This protocol describes the incorporation of a fluorescent brightener into the paper pulp during the manufacturing process.

-

Pulp Preparation : A bleached chemical pulp slurry is prepared to a consistency of approximately 3-5%.

-

Brightener Solution Preparation : A stock solution of the fluorescent brightener is prepared by dissolving the powder in deionized water.

-

Addition to Pulp : The brightener solution is added to the pulp slurry in the machine chest or mixing chest. The typical dosage ranges from 0.1% to 1.5% based on the dry weight of the pulp.

-

Mixing : The pulp slurry is thoroughly mixed to ensure uniform distribution of the brightener.

-

Papermaking Process : The treated pulp then proceeds through the standard papermaking process, including sheet formation, pressing, and drying.

Biological Staining of Fungal Hyphae

This protocol provides a general guideline for using a fluorescent brightener to stain fungal cell walls for fluorescence microscopy.

-

Sample Preparation : A small amount of the fungal specimen is placed on a clean microscope slide. For dense specimens, a drop of 10% potassium hydroxide (B78521) (KOH) can be added to clear the surrounding material.

-

Staining Solution : A working solution of the fluorescent brightener (e.g., 0.1% w/v) is prepared in distilled water or a suitable buffer.

-

Staining : One drop of the staining solution is added to the specimen on the slide.

-

Incubation : The stain is gently mixed with the specimen, and a coverslip is placed over it. The slide is incubated for 1-5 minutes at room temperature, protected from light.

-

Visualization : The slide is observed under a fluorescence microscope equipped with a UV excitation filter (e.g., around 365 nm) and a blue emission filter (e.g., around 430 nm). Fungal cell walls will exhibit bright fluorescence.

Toxicology and Safety

-

Acute Toxicity : For some related compounds, the acute oral LD50 in rats is reported to be greater than 5000 mg/kg body weight, suggesting low acute toxicity.

-

Skin and Eye Irritation : Some fluorescent brighteners may cause slight skin and eye irritation.

-

Environmental Fate : These compounds are generally not readily biodegradable but can undergo photodegradation in the presence of light. They have a high potential to adsorb to sludge in wastewater treatment plants.

It is important to handle this compound with appropriate safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.

Mandatory Visualizations

Experimental Workflow for Paper Whitening

Caption: Workflow for the wet-end application of this compound in paper manufacturing.

Experimental Workflow for Fungal Staining

Caption: Protocol for staining fungal cell walls using a fluorescent brightener for microscopy.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fluorescent Brightener 251

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 251, identified by the CAS number 16324-27-9, is a prominent member of the stilbene-triazine class of optical brightening agents (OBAs).[1] Its chemical name is tetrasodium (B8768297) 4,4′-bis[[4-[(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2′-disulfonate. These compounds are designed to absorb light in the near-ultraviolet region (typically 340-380 nm) and re-emit it as blue or blue-violet fluorescence in the visible spectrum (around 400-450 nm).[2] This process of fluorescence effectively masks the inherent yellowish cast of many materials, resulting in a whiter and brighter appearance. Due to this property, this compound and related compounds find extensive applications in the textile, paper, detergent, and plastics industries.[1][3]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 16324-27-9 |

| Molecular Formula | C36H32N12Na4O14S4 |

| Molecular Weight | 1076.93 g/mol |

| Appearance | Light yellow powder |

| Solubility | Soluble in water |

| Absorption Maximum (λmax) | ~350 nm (in water) |

| Emission Maximum (λem) | ~430-440 nm (in water) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from cyanuric chloride and 4,4'-diaminostilbene-2,2'-disulfonic acid. The core of the synthesis involves a series of nucleophilic aromatic substitution reactions on the triazine ring, where the chlorine atoms of cyanuric chloride are sequentially replaced by different amine groups under controlled temperature and pH conditions.

Experimental Protocol for Synthesis

The following is a probable multi-step synthesis protocol based on general procedures for analogous compounds:

Step 1: First Condensation - Reaction of Cyanuric Chloride with 4,4'-diaminostilbene-2,2'-disulfonic acid

-

In a reaction vessel equipped with a stirrer, thermometer, and pH probe, prepare a suspension of cyanuric chloride (2 moles) in ice-water.

-

Slowly add a neutralized aqueous solution of 4,4'-diaminostilbene-2,2'-disulfonic acid (1 mole) to the cyanuric chloride suspension while maintaining the temperature at 0-5 °C and the pH at 4.5-5.5 by the controlled addition of a weak base such as sodium carbonate solution.

-

Stir the reaction mixture at this temperature and pH for 2-4 hours until the primary amino groups of the diaminostilbene have reacted.

-

The resulting product is the intermediate N,N'-bis-(4,6-dichloro-1,3,5-triazin-2-yl)-4,4'-diaminostilbene-2,2'-disulfonic acid.

Step 2: Second Condensation - Reaction with Metanilic Acid

-

To the suspension containing the product from Step 1, add an aqueous solution of metanilic acid (2 moles).

-

Gradually raise the temperature of the reaction mixture to 20-30 °C and adjust the pH to 6.0-7.0 with sodium hydroxide (B78521) solution.

-

Maintain these conditions for another 2-4 hours, monitoring the reaction progress by a suitable method (e.g., thin-layer chromatography) to ensure the substitution of one chlorine atom on each triazine ring.

Step 3: Third Condensation - Reaction with 2-Aminoethanol

-

Following the completion of the second condensation, add 2-aminoethanol (2 moles) to the reaction mixture.

-

Increase the temperature to 80-95 °C and adjust the pH to 8.0-9.0.

-

Reflux the mixture for 3-5 hours until the reaction is complete, signifying the substitution of the final chlorine atom on each triazine ring.

Step 4: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

The final product, this compound, can be isolated by salting out with sodium chloride.

-

Filter the precipitate, wash with a brine solution, and then with ethanol.

-

Dry the product under vacuum at 60-70 °C.

The overall synthesis workflow is depicted in the following diagram:

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Fluorescent Brightener 251

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of Fluorescent Brightener 251 (FB 251), a widely used optical brightening agent. This document details its excitation and emission spectra, outlines experimental protocols for their determination, and presents the underlying principles of its function.

Introduction to this compound

This compound, a derivative of triazine-stilbene, is an organic compound designed to absorb light in the near-ultraviolet (UV) region and re-emit it in the blue portion of the visible spectrum.[1][2] This process of fluorescence effectively masks any inherent yellowness of a material, resulting in a whiter and brighter appearance.[1][2] Due to these properties, FB 251 and similar compounds are extensively used in the textile, paper, and detergent industries.[1]

Photophysical Properties of this compound

The key to the function of this compound lies in its excitation and emission characteristics. The molecule absorbs photons from UV light, causing electrons to move to a higher energy state. As the electrons return to their ground state, they emit the absorbed energy as visible light at a longer wavelength.

Excitation and Emission Spectra

This compound, like other stilbene-based brighteners, exhibits a characteristic absorption spectrum in the UV-A range and an emission spectrum in the blue-violet region of the visible spectrum. The specific maxima can be influenced by the solvent environment.[1]

| Parameter | Wavelength Range (nm) | Peak Maximum (λmax) (nm) |

| Excitation (Absorption) | 330 - 380 | ~ 346 - 350 |

| Emission (Fluorescence) | 400 - 450 | ~ 436 - 440 |

Table 1: Summary of Excitation and Emission Data for Triazine-Stilbene Fluorescent Brighteners in Aqueous Solution.[1]

Experimental Determination of Excitation and Emission Spectra

The following section outlines a generalized protocol for the characterization of the spectral properties of this compound in a solution phase using a fluorescence spectrophotometer.

Materials and Equipment

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, deionized water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes

-

Fluorescence spectrophotometer

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.

-

Working Solution: Dilute the stock solution to prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Solvent Blank: Use the pure solvent as a blank for background correction.

Instrumental Analysis

-

Excitation Spectrum:

-

Set the emission monochromator to the expected emission maximum (e.g., 440 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

-

The resulting spectrum will show the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths (e.g., 400 nm to 550 nm).

-

The resulting spectrum will show the emission maximum (λem).

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the excitation and emission spectra of this compound.

Mechanism of Fluorescence

The fluorescence of this compound is a photophysical process. The energy from the absorbed UV photon excites an electron in the stilbene (B7821643) chromophore to a higher energy singlet state (S1). The molecule then undergoes rapid vibrational relaxation to the lowest vibrational level of the S1 state. From here, the electron returns to the ground state (S0), releasing the energy as a photon of light. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Jablonski Diagram of Fluorescence

References

An In-depth Technical Guide to the Photophysical Properties of Stilbene-Based Fluorescent Brighteners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of stilbene-based fluorescent brighteners. It is designed to serve as a valuable resource for researchers and professionals involved in the study and application of these compounds, particularly in fields such as materials science and drug development. This document details the fundamental principles governing their fluorescence, summarizes key quantitative data, outlines experimental protocols for their characterization, and provides visual representations of the underlying photophysical processes.

Introduction to Stilbene-Based Fluorescent Brighteners

Stilbene (B7821643) derivatives are a prominent class of fluorescent whitening agents (FWAs), also known as optical brighteners (OBAs).[1][2] Their widespread use in industries such as textiles, paper, and detergents stems from their ability to absorb ultraviolet (UV) light and re-emit it as visible blue light.[2][3][4] This process of fluorescence effectively masks the inherent yellow cast of many materials, resulting in a brighter, whiter appearance.[2][3] The core structure of these compounds is 1,2-diphenylethylene (stilbene), which can exist as two isomers: trans-stilbene (B89595) and cis-stilbene. The trans isomer is generally planar and highly fluorescent, while the cis isomer is non-planar and typically non-fluorescent.[3][5] This photoisomerization is a key aspect of their photophysics.

The photophysical properties of stilbene-based brighteners, such as their absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime, are critically dependent on their molecular structure and the surrounding environment.[3][6] Substituents on the phenyl rings and the stilbene backbone can significantly modulate these properties.[7]

Core Photophysical Properties

The interaction of stilbene-based fluorescent brighteners with light involves a series of photophysical processes, which can be visualized using a Jablonski diagram. Key properties that quantify these processes include:

-

Absorption and Emission Spectra: Stilbene-based brighteners typically absorb UV light in the range of 340-380 nm and emit blue light in the visible region of 400-450 nm.[3][4] The specific wavelengths of maximum absorption (λabs) and emission (λem) are influenced by the molecular structure and solvent polarity.[3][7]

-

Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[8] A high quantum yield is a desirable characteristic for fluorescent brighteners.[1] The quantum yield of stilbene derivatives is sensitive to factors such as solvent polarity and temperature, with a decrease in solvent polarity often leading to an increase in fluorescence quantum yield.[3]

-

Fluorescence Lifetime (τF): This is the average time a molecule remains in the excited state before returning to the ground state by emitting a photon.[9] Fluorescence lifetimes of stilbene derivatives are typically in the nanosecond range and can be influenced by the solvent and temperature.[6][9]

Quantitative Photophysical Data

The following table summarizes key photophysical data for a selection of stilbene-based compounds from the literature. It is important to note that these values can vary depending on the specific experimental conditions (e.g., solvent, temperature).

| Compound Class | Specific Derivative | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Solvent |

| Triazine-Stilbene | 4,4'-bis[(4-anilino-6-(2-hydroxyethyl)amino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid | 346-350 | 436-440 | - | - | Water |

| Distyrylbiphenyl | 4,4'-bis(2-sulfostyryl)biphenyl | - | - | - | 1.27 (at 25°C) | - |

| Substituted Stilbene | 4-dimethylamino-4′-bromostilbene | - | - | - | Varies with solvent polarity | Various |

| Substituted Stilbene | 4-dimethylamino-4′-chlorostilbene | - | - | - | Varies with solvent polarity | Various |

| Substituted Stilbene | (E)-4-styrylbenzene-1,2-diol | - | - | - | <0.05 | Methanol |

| Naphthyl-Stilbene | - | - | - | - | 0.52 | Methanol |

| Anthracenyl-Stilbene | - | - | - | - | 4.23 | Methanol |

| Pyrenyl-Stilbene | - | - | - | - | 19.11 | Methanol |

Note: A dash (-) indicates that the data was not specified in the cited sources under comparable conditions.

Experimental Protocols

Accurate characterization of the photophysical properties of stilbene-based fluorescent brighteners relies on standardized experimental protocols. The following sections detail the methodologies for key measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum of a compound and identify its wavelength of maximum absorption (λabs).

Protocol:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Solvent Blank: Fill a quartz cuvette with the solvent that will be used to dissolve the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Preparation: Prepare a dilute solution of the stilbene-based brightener in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.02 and 0.05 at the λabs to ensure linearity and avoid inner filter effects.[10]

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λabs).

Fluorescence Spectroscopy

This technique is used to measure the fluorescence emission spectrum and determine the wavelength of maximum emission (λem).

Protocol:

-

Instrument Setup: Turn on the fluorescence spectrometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.

-

Sample Preparation: Use the same sample solution prepared for the UV-Vis measurement. Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Excitation Wavelength Selection: Set the excitation monochromator to the λabs determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., if λexc is 350 nm, scan from 370 nm to 700 nm).

-

Data Acquisition: Record the fluorescence intensity as a function of the emission wavelength.

-

Data Analysis: Identify the wavelength at which the maximum fluorescence intensity is observed (λem). It is also good practice to record an excitation spectrum by scanning the excitation wavelength while monitoring the emission at λem. The corrected excitation spectrum should be superimposable with the absorption spectrum.[11]

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield is typically determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[12][13][14]

Protocol:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.[12]

-

Absorbance Measurements: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.[10]

-

Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths).

-

Data Integration: Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Data Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

-

Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:[14]

ΦF,sample = ΦF,std * (msample / mstd) * (nsample2 / nstd2)

where:

-

ΦF,std is the quantum yield of the standard.

-

msample and mstd are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nsample and nstd are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.[15][16][17]

Protocol:

-

Instrument Setup: The TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[18]

-

Sample Excitation: The sample is excited by the pulsed laser at a wavelength corresponding to its absorption band.

-

Photon Detection: The emitted fluorescence photons are collected and directed to the single-photon detector.

-

Timing: The TCSPC electronics measure the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal) for a large number of excitation-emission cycles.[15][16]

-

Data Histogramming: A histogram of the arrival times of the detected photons is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence lifetime (τF) is determined by fitting the decay curve with one or more exponential functions. For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I0 * exp(-t/τF)

where I0 is the intensity at time t=0.

Visualization of Photophysical Processes and Workflows

Visual diagrams are essential for understanding the complex signaling pathways and experimental workflows in photophysical studies. The following diagrams were generated using the Graphviz (DOT language).

Jablonski Diagram for Stilbene Photophysics

This diagram illustrates the electronic and vibrational energy levels of a stilbene molecule and the various photophysical transitions that can occur upon absorption of light.

Caption: Jablonski diagram illustrating the key photophysical processes in a stilbene molecule.

Photoisomerization of Stilbene

This diagram shows the photochemical conversion between the trans and cis isomers of stilbene, a fundamental process for many fluorescent brighteners.

Caption: The trans-cis photoisomerization pathway of stilbene upon UV irradiation.

Experimental Workflow for Photophysical Characterization

This diagram outlines the logical sequence of experiments for a comprehensive characterization of the photophysical properties of a stilbene-based fluorescent brightener.

Caption: A typical experimental workflow for characterizing fluorescent compounds.

References

- 1. Optical brightener Archives - Shandong Grand Chemical Co., Ltd. [obachemical.com]

- 2. Optical brightener - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 10. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 11. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. agilent.com [agilent.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. bhu.ac.in [bhu.ac.in]

- 16. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 17. photon-force.com [photon-force.com]

- 18. simtrum.com [simtrum.com]

An In-depth Technical Guide to the Quantum Yield and Photostability of Fluorescent Brightener 251

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Fluorescent Brightener 251

This compound is a stilbene-derivative optical brightening agent designed to absorb light in the near-ultraviolet (UV) range and re-emit it in the blue portion of the visible spectrum.[1] This process of fluorescence counteracts the inherent yellowness of a substrate, resulting in a whiter and brighter appearance.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16324-27-9 | [3][4][5] |

| Molecular Formula | C₃₆H₃₆N₁₂Na₄O₁₄S₄ | [3][5] |

| Molecular Weight | 1076.93 g/mol | [5][6] |

| General Class | Stilbene Derivative | [1] |

| Typical Absorption Range | ~340-370 nm | [1] |

| Typical Emission Range | ~420-470 nm | [1] |

Note: The typical absorption and emission ranges are characteristic of stilbene-based fluorescent whitening agents.

Quantum Yield of this compound

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient and brighter fluorophore.

While a specific quantum yield for this compound has not been identified in the reviewed literature, it can be determined experimentally using the relative quantum yield method. This comparative technique involves using a well-characterized fluorescent standard with a known quantum yield.

Experimental Protocol for Relative Quantum Yield Measurement

The following protocol outlines the comparative method for determining the fluorescence quantum yield of a sample in solution.

2.1.1. Materials and Instrumentation

-

Spectrofluorometer with a monochromatic excitation source and an emission detector.

-

UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

-

This compound.

-

A suitable fluorescent standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

High-purity solvent (e.g., water, ethanol).

2.1.2. Procedure

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

2.1.3. Visualization of the Experimental Workflow

Caption: Workflow for Relative Quantum Yield Measurement.

Photostability of this compound

Photostability refers to the ability of a substance to withstand exposure to light without undergoing chemical change. For fluorescent compounds, this often manifests as photobleaching, the irreversible loss of fluorescence. The photostability of this compound is a critical parameter for applications involving prolonged light exposure.

Experimental Protocol for Photostability Testing (ICH Q1B)

The following protocol is based on the ICH Harmonised Tripartite Guideline Q1B for photostability testing of new drug substances and products.[7][8]

3.1.1. Materials and Instrumentation

-

A photostability chamber equipped with a light source conforming to the D65/ID65 emission standard, such as a xenon or metal halide lamp, or a combination of cool white fluorescent and near-UV lamps.[8]

-

Calibrated radiometer and lux meter.

-

Samples of this compound (e.g., in solution or applied to a substrate).

-

Control samples protected from light (e.g., wrapped in aluminum foil).

-

Analytical instrumentation to assess degradation (e.g., HPLC, UV-Vis spectrophotometer, spectrofluorometer).

3.1.2. Procedure

-

Sample Preparation: Prepare samples of this compound in the desired form (e.g., dissolved in a solvent in quartz cuvettes, or applied to a solid substrate). Prepare identical control samples and wrap them in aluminum foil to protect them from light.

-

Exposure Conditions:

-

Sample Analysis:

-

At appropriate time intervals, remove samples and their corresponding dark controls from the chamber.

-

Analyze the samples for any changes in their physical or chemical properties. This may include:

-

Visual inspection for color change.

-

Measurement of absorbance and fluorescence intensity to quantify photobleaching.

-

Chromatographic analysis (e.g., HPLC) to detect and quantify photodegradation products.

-

-

-

Data Interpretation: Compare the results from the exposed samples with those from the dark controls to differentiate between light-induced and thermally-induced changes. A significant change in the exposed sample relative to the control indicates photosensitivity.

3.1.3. Visualization of the Photostability Testing Workflow

Caption: Workflow for ICH Q1B Photostability Testing.

Underlying Photophysical Processes

The quantum yield and photostability of this compound are governed by the competition between different de-excitation pathways for the excited molecule. A simplified Jablonski diagram illustrates these processes.

Caption: Simplified Jablonski Diagram.

Upon absorption of a UV photon, the molecule is promoted to an excited singlet state (S₁). From here, it can return to the ground state (S₀) by emitting a photon (fluorescence) or through non-radiative pathways. Photobleaching occurs when the excited molecule undergoes an irreversible chemical reaction, leading to a loss of its fluorescent properties. The quantum yield is determined by the rate of fluorescence relative to the rates of all other de-excitation pathways. High photostability implies a low rate of photobleaching.

References

- 1. Optical brightener - Wikipedia [en.wikipedia.org]

- 2. Fluorescent brightener [m.chemicalbook.com]

- 3. This compound | 16324-27-9 | FF41180 [biosynth.com]

- 4. This compound | 16324-27-9 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. How to Interpret ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]

- 8. ema.europa.eu [ema.europa.eu]

- 9. q1scientific.com [q1scientific.com]

The Inner Workings of Whiteness: A Technical Guide to Triazine-Stilbene Optical Brighteners

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of triazine-stilbene optical brighteners, a prominent class of fluorescent whitening agents. The following sections will explore their fundamental principles, photophysical properties, and the methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the application and analysis of these compounds.

The Fundamental Principle: Bending Light to Our Will

Triazine-stilbene optical brighteners (OBAs), also known as fluorescent whitening agents (FWAs), operate on the principle of fluorescence. These compounds are essentially colorless dyes that absorb invisible ultraviolet (UV) light and re-emit it as visible blue light.[1] This emitted blue light counteracts the natural yellowish tinge inherent in many substrates, such as textiles and paper, resulting in a brighter, whiter appearance to the human eye.[1]

The core mechanism involves the absorption of photons from UV radiation, which excites the electrons in the conjugated π-system of the stilbene (B7821643) moiety to a higher energy state. This excited state is short-lived, and as the electrons return to their ground state, they release the absorbed energy in the form of longer-wavelength visible light, predominantly in the blue region of the spectrum (typically 420-470 nm).[1]

A crucial aspect of the fluorescence of stilbene-based OBAs is the geometric isomerism of the central carbon-carbon double bond. The trans-isomer is planar, allowing for an extended conjugated system that is responsible for the strong fluorescence. The cis-isomer, being non-planar, disrupts this conjugation and is non-fluorescent. Under UV irradiation, a photoisomerization from the trans to the cis form can occur, which can lead to a reduction in whitening efficiency over time.[2]

Molecular Architecture and Photophysical Properties

The typical structure of a triazine-stilbene OBA is based on a 4,4'-diaminostilbene-2,2'-disulfonic acid core. This central stilbene unit is functionalized at the amino groups with 1,3,5-triazine (B166579) rings. The triazine rings can be further substituted with various functional groups that modulate the properties of the OBA, such as its solubility, affinity for the substrate, and fastness properties.

The photophysical properties of these compounds are paramount to their function. Key parameters include the absorption maximum (λmax), the emission maximum (λem), the fluorescence quantum yield (ΦF), and the photostability.

| Compound ID | Substituents on Triazine Ring | Absorption Max. (λabs) (nm) | Emission Max. (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

| Series 1: Amino Acid Derivatives | |||||

| 7a | L-Alanine | 353 | 435 | - | [3] |

| 7b | L-Phenylalanine | 355 | 438 | - | [3] |

| 7c | L-Tyrosine | 358 | 440 | - | [3] |

| 7d | L-Tryptophan | 361 | 442 | - | [3] |

| Series 2: Styryl Triazines | |||||

| 7a | Diethylamino, Cyano | 381 | 422 | 0.0039 | [4] |

| 7b | Diethylamino, Cyano | 378 | 413 | 0.0026 | [4] |

| Commercial Brighteners | |||||

| C.I. FBA 220 | Bis(2-hydroxyethyl)amino, 4-sulfoanilino | - | - | - | [5][6] |

| C.I. FBA 351 | - | 349 | 435 | High | [7][8] |

Note: The fluorescence quantum yield is highly dependent on the solvent and measurement conditions. The data presented here is for comparative purposes within the cited studies.

Performance Characteristics: Fastness Properties

For practical applications, the durability of the whitening effect is crucial. This is assessed by evaluating the lightfastness and wash fastness of the OBA on a given substrate.

| Compound ID | Light Fastness (Blue Wool Scale) | Wash Fastness (Gray Scale) | Reference |

| Symmetrically Substituted Derivatives | |||

| K5II | 3 | 4 | [9] |

| K5III | 3-4 | 4 | [9] |

| K5IV | 3 | 4 | [9] |

| K5V | 4 | 4-5 | [9] |

Note: Fastness ratings are dependent on the substrate, concentration of the OBA, and the specific test method used.

Experimental Protocols

UV-Visible Absorption Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of the optical brightener.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of the triazine-stilbene OBA and dissolve it in a suitable solvent (e.g., distilled water, ethanol, or a buffer solution) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the same solvent as used for the sample preparation as the blank.

-

Measurement: Record the absorption spectrum of each working solution over a wavelength range of 200-500 nm.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Fluorescence Spectroscopy

Objective: To determine the maximum emission wavelength (λem) and the relative fluorescence intensity.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the OBA in a suitable solvent in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

-

Spectrofluorometer Setup: Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Measurement: Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to approximately 600 nm.

-

Data Analysis: Identify the wavelength at which the maximum fluorescence intensity is observed. This is the λem.

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).[10]

-

Absorbance Measurement: Prepare a series of solutions of both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions and integrate the area under the emission curves.

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:[10]

ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Evaluation of Whitening Effect on Substrate

Objective: To quantify the increase in whiteness of a substrate treated with the OBA.

Methodology:

-

Substrate Preparation: Use a standard substrate material (e.g., bleached cotton fabric or filter paper).

-

Treatment: Prepare a solution of the OBA at a specified concentration. Immerse the substrate in the solution for a defined period under controlled temperature and pH conditions.

-

Drying: Remove the substrate, rinse if required, and dry under standard conditions.

-

Whiteness Measurement: Use a colorimeter or a spectrophotometer with a D65 illuminant to measure the CIE Whiteness Index of the treated and untreated substrates.

-

Data Analysis: Compare the whiteness index values to quantify the whitening effect.

Visualizing the Mechanism and Workflows

Mechanism of Action

Caption: The photophysical mechanism of a triazine-stilbene optical brightener.

General Synthesis Workflow

Caption: A generalized workflow for the synthesis of triazine-stilbene OBAs.

Experimental Evaluation Workflow

Caption: A typical workflow for the experimental evaluation of a novel OBA.

References

- 1. Optical brightener - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, physical properties and cytotoxicity of stilbene-triazine derivatives containing amino acid groups as fluorescent whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescent Brightener 220 | C40H40N12Na4O16S4 | CID 6850780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. OPTICAL BRIGHTENER APC - tonexchem [tonexchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. leica-microsystems.com [leica-microsystems.com]

An In-depth Technical Guide to the Solubility and Stability of Fluorescent Brightener 251 in Buffers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Fluorescent Brightener 251 (CAS No. 16324-27-9), a stilbene-triazine based optical brightening agent. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide integrates available information on this compound with analogous data from structurally similar and commercially significant fluorescent brighteners. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility and stability parameters of this compound in various buffer systems, crucial for its application in research and development.

Introduction to this compound

This compound, identified by its CAS number 16324-27-9, is a complex anionic dye belonging to the stilbene-triazine class of optical brightening agents (OBAs)[1]. Its molecular structure, featuring a stilbene (B7821643) backbone coupled with substituted triazine rings, is designed to absorb ultraviolet light and re-emit it as blue light in the visible spectrum, thereby enhancing the whiteness of materials[1]. The IUPAC name for this compound is tetrasodium (B8768297) 4,4′-bis[[4-[(2-hydroxyethyl)amino]-6-(m-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2′-disulphonate[2]. Its large, polar structure with multiple sulfonate groups suggests a degree of water solubility.

Solubility of this compound and Analogous Compounds

To provide a frame of reference, the following table summarizes the solubility data for structurally similar fluorescent brighteners. It is crucial to note that these values are for analogous compounds and should be used as an estimation, not as a direct substitute for experimental determination for this compound.

Table 1: Solubility Data for Analogous Stilbene-Triazine Fluorescent Brighteners

| Compound Name | CAS No. | Solvent | Temperature (°C) | Solubility |

| Tinopal CBS-X | 27344-41-8 | Distilled Water | 25 | 25 g/L[3] |

| Distilled Water | 90 | ~300 g/L[3] | ||

| Uvitex NFW Liquid | 16090-02-1 | Water | 20 | Soluble (specific value not provided) |

| Dimethylformamide | 20 | 0.8 g/L[4] | ||

| Dioxane | 20 | 2 g/L[4] | ||

| Acetone | 20 | 0.5 g/L[4] | ||

| Chloroform | 20 | 14 g/L[4] | ||

| Methanol | 20 | <0.1 g/L[4] |

Factors Influencing Solubility:

-

pH: The anionic nature of this compound, due to its sulfonate groups, suggests that its solubility will be higher in neutral to alkaline conditions. In acidic buffers, protonation of the amino groups could potentially decrease solubility.

-

Temperature: As observed with Tinopal CBS-X, the solubility of these compounds in water generally increases significantly with temperature.

-

Ionic Strength: The presence of salts in buffer systems can either increase or decrease the solubility of large ionic compounds like this compound through common ion or salting-in/salting-out effects.

Stability of this compound and Analogous Compounds

The stability of fluorescent brighteners is critical for their effective application and for understanding their persistence and potential impact. The main degradation pathways for stilbene-triazine compounds are photodegradation and, to a lesser extent, hydrolysis and thermal degradation.

3.1. Photostability

Stilbene-based brighteners are known to undergo trans-to-cis photoisomerization upon exposure to UV light. The trans-isomer is the fluorescent species, while the cis-isomer is non-fluorescent. This isomerization leads to a loss of brightening effect[5]. The rate of photodegradation can be influenced by the intensity and wavelength of the light source, as well as the chemical environment (e.g., presence of oxygen, quenchers). Studies on related compounds have shown that photodegradation can be a significant degradation pathway in aqueous environments.

3.2. Thermal Stability

Optical brighteners designed for high-temperature applications, such as incorporation into plastics, generally exhibit good thermal stability[6][7]. However, in aqueous buffer solutions, the relevant concern is stability over time at typical storage and experimental temperatures (e.g., 4°C, room temperature, 37°C). While specific data for this compound is unavailable, related compounds like Tinopal CBS-X are noted for their good stability across a range of temperatures in detergent formulations[8].

3.3. Chemical Stability (Hydrolysis)

The triazine rings in the structure of this compound could be susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. The stability of the triazine ring is dependent on its substituents. Some studies on s-triazine compounds indicate that hydrolysis can be catalyzed by acidic or basic conditions[9][10]. For instance, at low pH, the hydrolysis of certain triazines has been observed to be a competitive reaction[10]. The stability of a related compound, Tinopal CBS-X, is reported to be good in a pH range of 5-12[3].

Table 2: Qualitative Stability of Analogous Stilbene-Triazine Fluorescent Brighteners

| Compound Name | Stability Aspect | Observations |

| Tinopal CBS-X | Photostability | Good wet and dry light fastness[8]. Undergoes rapid photodegradation in the aquatic environment[8]. |

| Chemical Stability | Stable against bleaching agents (hypochlorite, peroxide), alkali, and acids[8]. | |

| Triazine-Stilbene Derivatives | Photostability | Poor photostability in solution due to trans-cis isomerization[5]. |

| Hydrolytic Stability | Hydrolysis of the triazine ring can be induced by transition metal ions[11]. |

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided for researchers to determine its solubility and stability in their buffers of interest.

4.1. Protocol for Determining Aqueous Solubility

This protocol is based on the shake-flask method, a standard technique for solubility measurement.

Materials:

-

This compound

-

Buffer solutions of interest (e.g., phosphate, citrate, TRIS) at various pH values

-

Calibrated analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC with a suitable detector (e.g., fluorescence or UV)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each buffer solution to the respective vials.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to reach equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand at the same temperature to let the undissolved solid settle.

-

For fine suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the corresponding buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a pre-validated UV-Vis spectrophotometry or HPLC method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation:

-

Calculate the solubility in g/L or mol/L, taking into account the dilution factor.

-

4.2. Protocol for Assessing Stability in Buffer

This protocol outlines a method to evaluate the stability of this compound in a buffer solution over time at different temperatures.

Materials:

-

This compound

-

Buffer solution of interest

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers (e.g., incubators, refrigerators)

-

HPLC with a stability-indicating method or UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in the chosen buffer at a known concentration.

-

-

Sample Incubation:

-

Aliquot the stock solution into multiple vials for each storage condition (e.g., 4°C, 25°C, 40°C).

-

Protect the samples from light by wrapping the vials in aluminum foil.

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

-

Analyze the concentration of this compound remaining in the solution using a validated analytical method. A stability-indicating HPLC method is preferred as it can separate the parent compound from its degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Calculate the percentage of the initial concentration remaining at each time point.

-

If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order) and calculate the rate constant and half-life.

-

References

- 1. This compound | 16324-27-9 | FF41180 [biosynth.com]

- 2. This compound () for sale [vulcanchem.com]

- 3. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW) | BESTCHEM Hungária Kft [bestchem.hu]

- 4. mychem.ir [mychem.ir]

- 5. scispace.com [scispace.com]

- 6. What's the heat resistance and melting point of optical brighteners? - Raytop Chemical [raytopoba.com]

- 7. nbinno.com [nbinno.com]

- 8. assets-global.website-files.com [assets-global.website-files.com]

- 9. <i>sym</i>-TRIAZINES. 7. HYDROLYSIS AND CYCLIZATION OF 1,3,5-TRIAZINE SERIES MONONITRILES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorescent Brightener 251

This technical guide provides a comprehensive overview of Fluorescent Brightener 251 (FB 251), a prominent optical brightening agent. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, mechanism of action, and common industrial applications, with a focus on its molecular characteristics.

Core Molecular and Physical Properties

This compound is a complex organic compound belonging to the stilbene (B7821643) class of optical brighteners. Its primary function is to absorb ultraviolet light and re-emit it as blue light, which counteracts the natural yellowish tint of various materials, making them appear whiter and brighter.

Below is a summary of its key quantitative data:

| Property | Value | References |

| CAS Number | 16324-27-9 | [1][2][3] |

| Molecular Formula | C₃₆H₃₂N₁₂Na₄O₁₄S₄ | [2][3] |

| Note: Some sources may cite C₃₆H₃₆N₁₂O₁₄S₄·4Na | [1] | |

| Molecular Weight | 1076.93 g/mol | [2][4] |

| Note: Values of 1076.9 g/mol and 1080.97 g/mol are also reported | [1][3] | |

| Appearance | White to yellowish powder | [3] |

| UV Absorption Range | 330 - 360 nm | [3] |

| Emission Range | 400 - 440 nm (blue/violet light) | [3] |

Mechanism of Action: Photophysical Process

The whitening effect of this compound is not a chemical bleaching process but a physical phenomenon of fluorescence. The molecule's stilbene backbone contains a system of conjugated double bonds that allows it to absorb energy from light in the non-visible ultraviolet spectrum. This absorption excites electrons to a higher energy state. The electrons then quickly return to their ground state, releasing the absorbed energy as light in the blue region of the visible spectrum. This emitted blue light masks yellow and orange hues, resulting in a brighter, whiter appearance to the human eye.

Caption: Photophysical mechanism of this compound.

Experimental Protocols

Due to the proprietary nature of industrial chemical manufacturing, a specific, detailed synthesis protocol for this compound is not publicly available. However, a representative synthesis for stilbene-based fluorescent brighteners can be outlined based on established chemical principles. Additionally, a general protocol for its application in the paper industry and its analytical detection are provided.

3.1. Representative Synthesis of a Stilbene-Based Fluorescent Brightener

The synthesis of stilbene-based brighteners typically involves a multi-step process, starting with the formation of the stilbene backbone, followed by the attachment of triazinyl groups, which are then further substituted.

Caption: Representative synthesis workflow for stilbene-based fluorescent brighteners.

Methodology:

-

Stilbene Backbone Formation: The synthesis typically begins with the formation of 4,4'-diaminostilbene-2,2'-disulfonic acid from precursor molecules.

-

First Condensation: The diaminostilbene disulfonic acid is reacted with cyanuric chloride in an aqueous medium at a low temperature (0-5°C) and controlled pH (6.0-6.5) to form a dichlorotriazinyl intermediate.

-

Second Condensation: This intermediate is then reacted with an aniline derivative, such as metanilic acid, at a higher temperature while maintaining a specific pH to substitute one of the chlorine atoms on the triazine ring.

-

Third Condensation: Finally, a third condensation is carried out with an amine, like diethanolamine, at an even higher temperature (e.g., 90-95°C) and pH to replace the remaining chlorine atom, yielding the final fluorescent brightener molecule.

-

Isolation: The final product can be isolated from the reaction mixture by methods such as salting out with sodium chloride, followed by filtration and drying.

3.2. Application Protocol in the Paper Industry (Wet-End Application)

-

Pulp Slurry Preparation: A pulp slurry is prepared with a specific consistency in water.

-

Brightener Addition: The fluorescent brightener is added to the pulp slurry. The dosage typically ranges from 0.05% to 1.0% by weight, based on the dry weight of the pulp.

-

Mixing: The mixture is agitated for a set period (e.g., 15 minutes) to ensure uniform distribution of the brightener on the pulp fibers.

-

Retention Aid: A cationic retention aid may be added to improve the retention of the brightener and other fine particles in the paper sheet.

-

Sheet Formation: A handsheet or paper web is formed from the treated pulp slurry using standard papermaking equipment.

-

Drying and Analysis: The formed paper is dried, and its optical properties (e.g., brightness and whiteness) are measured using a spectrophotometer or colorimeter.

3.3. Analytical Detection Protocol (UPLC-FLR/PDA)

This protocol is adapted for the detection of fluorescent brighteners in various matrices.[5]

-

Sample Preparation (Extraction):

-

For a solid sample (e.g., paper, textile, or food matrix), a representative portion (e.g., 1-3 grams) is taken.

-

The sample is extracted with a suitable solvent, such as 75% methanol (B129727) in water, at an elevated temperature (e.g., 80°C) for 30 minutes to dissolve the surface-applied brighteners.

-

The mixture is vortexed and centrifuged to separate the solid material.

-

The supernatant is filtered through a syringe filter (e.g., 0.22 µm PTFE) before analysis.

-

-

Instrumentation:

-

An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a fluorescence (FLR) detector and a photodiode array (PDA) detector is used.

-

A suitable column, such as a reverse-phase C18 column, is employed for separation.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

-

Flow Rate: A typical flow rate for UPLC is used (e.g., 0.3-0.5 mL/min).

-

-

Detection:

-

Fluorescence (FLR) Detector: Set to an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 430 nm for high sensitivity.

-

Photodiode Array (PDA) Detector: Scans a range of wavelengths (e.g., 210-400 nm) to obtain the UV-Vis spectrum of the eluting compounds for identity confirmation.

-

-

Analysis: The retention time and fluorescence/UV-Vis spectra of peaks in the sample chromatogram are compared to those of a known standard of this compound for identification and quantification.

Relevance for Researchers and Drug Development Professionals

While this compound is not a pharmaceutical agent, its well-defined fluorescent properties make it and similar molecules relevant in broader research and development contexts:

-

Analytical Chemistry: Its strong fluorescence makes it a useful standard for calibrating fluorescence spectrophotometers and other optical instruments.

-

Biomedical Research: Although not used directly in drug development, the principles of fluorescence that govern its action are fundamental to many modern biological research techniques, such as fluorescence microscopy, flow cytometry, and immunoassays. Fluorescent molecules are often used as tags or probes to visualize cellular components, track biological processes, or quantify analytes.

-

Toxicology and Environmental Science: As these compounds are released into the environment through industrial wastewater and consumer product use, studying their environmental fate, persistence, and potential toxicological effects is an active area of research. Understanding their interaction with biological systems is crucial for assessing their environmental and health impacts.

It is important to note that there is no evidence to suggest that this compound has any therapeutic effect or is involved in modulating biological signaling pathways in a manner relevant to drug development. Its primary value to this audience lies in its properties as a fluorescent chemical and the analytical methods associated with it.

References

A Technical Guide to Research-Grade Fluorescent Brightener 251: Purity and Quality Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for research-grade Fluorescent Brightener 251. Designed for researchers, scientists, and professionals in drug development, this document outlines the key quality control parameters, analytical methodologies, and a typical workflow for ensuring the suitability of this compound for research applications.

Introduction to this compound

This compound (CAS No. 16324-27-9) is a stilbene-based optical brightening agent widely utilized to enhance the whiteness and brightness of various materials. In a research context, its fluorescent properties are leveraged in specific assays and as a reference standard. The consistency and reliability of experimental results depend critically on the purity and well-defined quality of the brightener. This guide details the stringent specifications that research-grade this compound must meet.

Purity and Quality Specifications

The quality of research-grade this compound is defined by a series of physicochemical properties and the absence of impurities that could interfere with experimental outcomes. The following table summarizes the typical specifications based on commercially available research-grade products.

| Parameter | Specification | Typical Value | Analytical Method |

| Appearance | White to off-white powder | Conforms | Visual Inspection |

| Purity (by HPLC) | ≥ 99.0% | 99.7% | High-Performance Liquid Chromatography |

| Identity (IR) | Conforms to reference spectrum | Conforms | Infrared Spectroscopy |

| Identity (¹H-NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance Spectroscopy |

| Mass (by ESI-MS) | Conforms to theoretical mass | Conforms | Electrospray Ionization Mass Spectrometry |

| Moisture Content | ≤ 1.0% | 0.5% | Karl Fischer Titration |

| Heavy Metals | ≤ 10 ppm | < 10 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

| Sulfated Ash | ≤ 0.5% | 0.2% | Gravimetric Analysis |

| Solubility | Soluble in water | Conforms | Visual Inspection |

Experimental Protocols for Quality Control

Rigorous analytical testing is essential to verify the purity and quality of research-grade this compound. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector (FLD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer, such as ammonium (B1175870) acetate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at the maximum wavelength of the compound (typically around 350 nm) and fluorescence detection with excitation and emission wavelengths appropriate for the brightener.

-

Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and methanol). The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive or negative ion mode, depending on the compound's characteristics.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value.

Infrared (IR) Spectroscopy for Structural Confirmation

IR spectroscopy provides information about the functional groups present in the molecule, confirming its identity.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Procedure: The IR spectrum is recorded and compared to a reference spectrum of a known standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., D₂O or DMSO-d₆).

-

Procedure: The ¹H-NMR spectrum is acquired, and the chemical shifts, integration, and coupling patterns are analyzed to ensure they are consistent with the expected structure of this compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of research-grade this compound, from raw material to final product release.

Caption: Quality control workflow for research-grade this compound.

This comprehensive approach to quality control ensures that each batch of research-grade this compound meets the high standards of purity, identity, and consistency required for demanding scientific applications. Researchers can therefore have confidence in the material's performance and the integrity of their experimental data.

Methodological & Application

Application Notes and Protocols for Staining Fungal Cell Walls with Fluorescent Brightener 251

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 251 is a fluorescent whitening agent that functions as a valuable tool for the visualization of fungal cell walls in microbiological research and clinical diagnostics. This stilbene-based dye exhibits a high affinity for chitin (B13524) and cellulose (B213188), the primary polysaccharide components of fungal cell walls. Upon binding, this compound absorbs ultraviolet (UV) light and emits a strong blue-to-violet fluorescence, enabling clear and high-contrast imaging of fungal structures such as hyphae, spores, and yeasts. This application note provides a detailed protocol for the use of this compound in staining fungal cell walls for microscopic analysis.

Principle of Staining

This compound is a stilbene (B7821643) derivative that non-specifically binds to β-1,4-polysaccharides, primarily chitin and cellulose, which are abundant in the cell walls of fungi.[1] The mechanism of action involves the absorption of ultraviolet light, which excites the electrons within the dye molecule to a higher energy state.[2] As the electrons return to their ground state, they emit energy in the form of visible light, specifically in the blue-violet region of the spectrum.[2] This fluorescence provides a stark contrast against the background, allowing for the distinct visualization of fungal elements.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound and other commonly used fluorescent brighteners for fungal cell wall staining.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₆N₁₂O₁₄S₄·Na₄ | [3] |

| Molecular Weight | 1080.97 g/mol | [3] |

| Excitation Wavelength Range | 330 - 360 nm | [2] |

| Emission Wavelength Range | 400 - 440 nm | [2] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water | [4] |

Table 2: Comparison of Common Fluorescent Brighteners for Fungal Staining

| Fluorescent Brightener | Typical Concentration | Excitation Max (nm) | Emission Max (nm) | Notes |

| This compound | 0.05% - 0.1% (w/v) | ~340-380 | ~400-440 | High affinity for chitin and cellulose. |

| Calcofluor White (FB 28) | 0.1% (w/v) | ~347 | ~450 | Widely used, may require KOH for specimen clearing.[4] |

| Blankophor | 0.1% (w/v) | ~365 | ~435 | Reported to have high accuracy and improved visibility. |

| Tinopal CBS-X | 10 µg/mL | ~325 | ~430-436 | Effective for flow cytometric analysis of microorganisms.[5] |

Experimental Protocols

This section provides a detailed methodology for staining fungal cell walls using this compound.

Materials

-

This compound powder

-

Distilled or deionized water

-

10% Potassium Hydroxide (KOH) solution (optional, for clearing dense specimens)

-

Fungal culture or clinical specimen

-

Microscope slides and coverslips

-

Micropipettes

-

Vortex mixer

-

Fluorescence microscope with a suitable filter set (e.g., DAPI or UV filter cube)

Reagent Preparation

1. 0.1% (w/v) this compound Staining Solution:

- Weigh 10 mg of this compound powder.

- Dissolve the powder in 10 mL of distilled water.

- Mix thoroughly using a vortex mixer until fully dissolved.

- Store the solution in a light-protected container (e.g., an amber bottle) at 4°C. The solution is stable for several weeks.

2. (Optional) 10% KOH with this compound:

- For specimens that require clearing (e.g., skin scrapings, dense tissue), a combined staining and clearing solution can be prepared.

- Mix equal volumes of the 0.1% this compound staining solution and a 10% KOH solution.

- This solution should be prepared fresh before use.

Staining Procedure

-

Sample Preparation:

-

For liquid cultures: Place one drop of the fungal suspension directly onto a clean microscope slide.

-